![molecular formula C23H26N2O4 B4172606 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B4172606.png)
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used research tool in the field of pharmacology.
Mechanism of Action
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is a natural ligand for the receptor. This results in a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce heart rate and blood pressure in animal models, indicating its potential use in the treatment of cardiovascular diseases. 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is its relatively low potency compared to other adenosine receptor antagonists.
Future Directions
There are several future directions for research involving 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is the role of adenosine receptors in the regulation of sleep. 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been shown to block the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in regulating sleep-wake cycles. Another area of interest is the potential use of 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in the treatment of inflammatory diseases. Further research is needed to determine the efficacy of 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in these applications.
Scientific Research Applications
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is used extensively in scientific research to study the adenosine A1 receptor. It has been used to investigate the role of adenosine receptors in cardiovascular function, as well as in the central nervous system. 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has also been used to study the effects of adenosine on the immune system and inflammation.
properties
IUPAC Name |
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-13-28-19-11-8-17(9-12-19)24-22(26)20-14-16-7-10-18(25(5-2)6-3)15-21(16)29-23(20)27/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDGQDBSPVONNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.